![molecular formula C16H17NO6S B13145951 Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a complex organic compound with the molecular formula C16H17NO6S. It is known for its unique chemical structure, which includes an alanine backbone and a sulfonyl group attached to a phenyl ring substituted with a methoxyphenoxy group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of alanine with a sulfonyl chloride derivative of 4-(2-methoxyphenoxy)phenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]-: Similar structure but with a hydroxyl group instead of a methoxy group.
Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets .
Propriétés
Formule moléculaire |
C16H17NO6S |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)/t11-/m0/s1 |
Clé InChI |
QUWHLOBHPRYVHJ-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
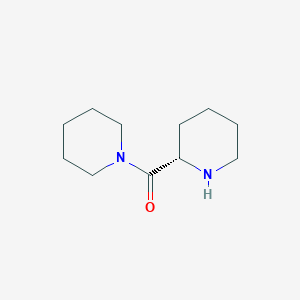

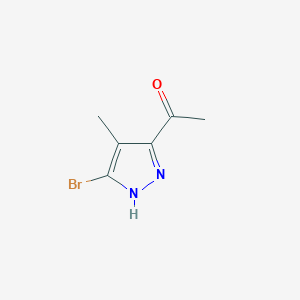
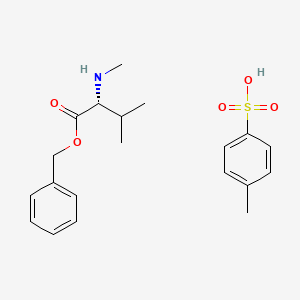
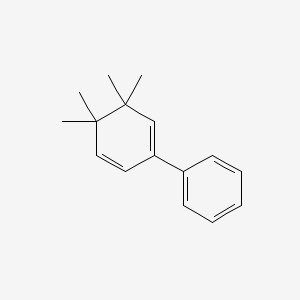

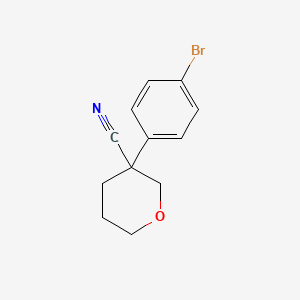

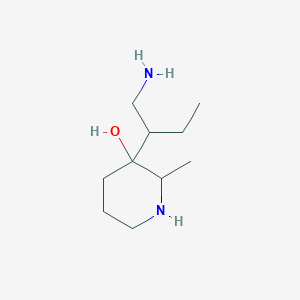
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)

